

Discovery and history of enterolactone research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enterolactone	
Cat. No.:	B190478	Get Quote

An In-depth Technical Guide to the Discovery and Research of Enterolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone is a mammalian lignan of significant interest in the fields of nutrition, pharmacology, and drug development. Formed by the metabolic action of the gut microbiota on plant-based lignan precursors, **enterolactone** has been the subject of extensive research due to its potential biological activities, including weak estrogenic and anti-estrogenic effects, and its association with a reduced risk of certain chronic diseases, particularly hormone-dependent cancers. This technical guide provides a comprehensive overview of the discovery and history of **enterolactone** research, detailed experimental protocols for its analysis, a summary of key quantitative data, and an exploration of its known signaling pathways.

Discovery and History of Enterolactone Research

The journey of **enterolactone** research began with the identification of a novel compound in human and animal urine. The seminal work in this area was conducted in the early 1980s.

Initial Identification:

The definitive identification of **enterolactone**, chemically known as trans-2,3-bis(3-hydroxybenzyl)-y-butyrolactone, was first reported in a 1981 publication by Setchell and colleagues in the Biochemical Journal.[1][2] This study utilized a combination of gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR)

spectroscopy, and infrared (IR) spectroscopy to elucidate the structure of this and a related compound, enterodiol, from human and animal urine.[1][2]

The Link to Diet and Gut Microbiota:

Shortly after its identification, researchers began to unravel the origins of **enterolactone**. A pivotal 1982 paper in The Lancet by Adlercreutz and his team established a crucial link between dietary fiber intake, the excretion of **enterolactone** and enterodiol, and a potential protective role against breast cancer.[3] They observed significantly lower urinary lignan excretion in women with breast cancer compared to vegetarian and omnivorous women, proposing that the precursors of these "human lignans" were derived from fiber-rich foods and metabolized by the intestinal microflora.[3] This laid the groundwork for decades of research into the health effects of dietary lignans and their microbial metabolites.

Key Milestones in **Enterolactone** Research:

- Early 1980s: Definitive identification of **enterolactone** and enterodiol in human urine and the establishment of their dietary origin from plant lignans metabolized by gut bacteria.[1][2][3]
- Late 1980s 1990s: Development of more refined analytical methods, including stable isotope dilution GC-MS, for the accurate quantification of enterolactone in biological fluids.
 [1][4] This period also saw a burgeoning interest in the biological activities of enterolactone, particularly its weak estrogenic and anti-estrogenic properties.[5]
- 2000s Present: The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled high-throughput and highly sensitive quantification of enterolactone and its conjugates in plasma and urine.[6][7] Research has expanded to investigate the specific signaling pathways modulated by enterolactone, its pharmacokinetic profile, and its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.[8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the quantification of **enterolactone** in biological samples and for assessing its biological activity in vitro.

Quantification of Enterolactone in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the sensitive quantification of enterolactone.[6][7]

Objective: To quantify the concentration of enterolactone in human plasma.

Materials:

- Human plasma samples
- Enterolactone standard
- 13C3-labeled **enterolactone** (internal standard)
- β-glucuronidase/sulfatase from Helix pomatia
- Sodium acetate buffer (pH 5.0)
- · Diethyl ether
- Acetonitrile (LC-MS grade)
- Formic acid
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 300 μL of plasma, add the internal standard (13C3-labeled enterolactone).

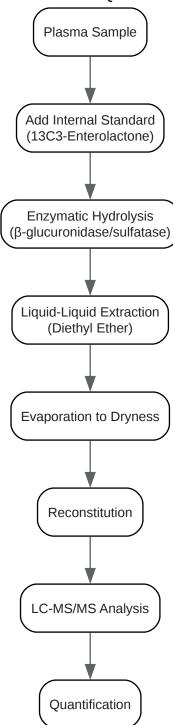
- Add 1 mL of sodium acetate buffer (pH 5.0).
- Add 50 μL of β-glucuronidase/sulfatase solution.
- Incubate at 37°C for 4 hours to hydrolyze enterolactone conjugates.

Extraction:

- Perform a liquid-liquid extraction by adding 5 mL of diethyl ether.
- Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
- Transfer the organic (upper) layer to a new tube.
- Repeat the extraction step.
- Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.

LC-MS/MS Analysis:

- \circ Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Inject a suitable volume (e.g., 10 μL) onto the LC-MS/MS system.
- LC Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate enterolactone from other matrix components.
 - Flow Rate: A typical flow rate for the column used.
- MS/MS Conditions:



- Ionization Mode: Negative electrospray ionization (ESI-).
- Multiple Reaction Monitoring (MRM): Monitor the transitions for both native and labeled enterolactone.
- · Quantification:
 - Construct a calibration curve using known concentrations of the **enterolactone** standard.
 - Calculate the concentration of **enterolactone** in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow for Enterolactone Quantification

Workflow for Enterolactone Quantification in Plasma

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the quantification of **enterolactone** from plasma samples.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of **enterolactone** on the proliferation of cancer cells.[12]

Objective: To determine the effect of **enterolactone** on the viability and proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

- MCF-7 human breast cancer cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Enterolactone
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
 - \circ Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

Treatment:

- Prepare a stock solution of enterolactone in DMSO.
- Prepare serial dilutions of enterolactone in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 μM).
- Remove the culture medium from the wells and replace it with the medium containing different concentrations of **enterolactone**. Include a vehicle control (DMSO) and an untreated control.

Incubation:

- o Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Assay:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - \circ Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the control group.
 - Plot a dose-response curve to determine the IC₅₀ value (the concentration of enterolactone that inhibits cell growth by 50%).

Workflow for MTT Cell Proliferation Assay

Workflow for MTT Cell Proliferation Assay Seed Cells in 96-well Plate Treat with Enterolactone Incubate (24-72h) Add MTT Reagent Incubate (4h) Solubilize Formazan Read Absorbance

Click to download full resolution via product page

Analyze Data

Caption: A diagram showing the sequential steps of an MTT assay to assess cell viability.

Quantitative Data

This section summarizes quantitative data on **enterolactone** concentrations in human biological fluids and its pharmacokinetic parameters.

Table 1: Enterolactone Concentrations in Human

Plasma/Serum

Population/Co ndition	Sample Size	Mean/Median Concentration (nmol/L)	Dietary Context	Reference
Healthy Finnish Adults	10	Varied by individual (see notes)	Habitual Diet	[2][6]
Healthy Finnish Adults	10	Significantly increased post-supplementation	8-day flaxseed supplementation (25 g/day)	[2][6]
Hypercholesterol emic Subjects	-	Significantly increased post-supplementation	8-week flaxseed lignan extract (300-600 mg SDG/day)	[3]
Men's Lifestyle Validation Study	303	29.3 nM (average)	Varied dietary lignan intake	[13]
Postmenopausal Women	22	Cmax = 4.8 ng/mL (at 24h)	Single dose of 7- hydroxymatairesi nol	[14]

Note: In the study by Saarinen et al. (2010), baseline **enterolactone** concentrations varied significantly between individuals. After flaxseed supplementation, total **enterolactone** levels increased dramatically, with concentrations of the (+)-enantiomer increasing 23- to 188-fold.[2] [6]

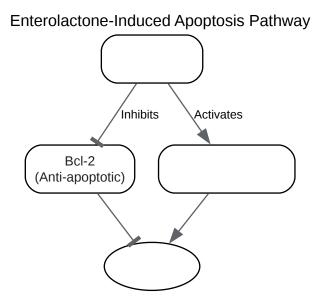
Table 2: Pharmacokinetic Parameters of Enterolactone

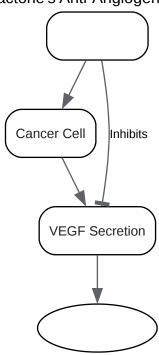
in Humans

Parameter	Value (Mean ± SD)	Study Population	Precursor Administered	Reference
Time to Maximum Concentration (Tmax)	19.7 ± 6.2 hours	12 healthy volunteers	Secoisolariciresi nol diglucoside (SDG)	[9]
Elimination Half- life (t½)	12.6 ± 5.6 hours	12 healthy volunteers	SDG	[9]
Area Under the Curve (AUC)	1762 ± 1117 nmol/L·h	12 healthy volunteers	SDG	[9]
Mean Residence Time (MRT)	35.8 ± 10.6 hours	12 healthy volunteers	SDG	[9]

Signaling Pathways Modulated by Enterolactone

Enterolactone exerts its biological effects through the modulation of various cellular signaling pathways. Its anticancer properties, in particular, have been linked to its ability to influence pathways involved in cell proliferation, apoptosis, and angiogenesis.


Inhibition of Cancer Cell Growth and Induction of Apoptosis:


Enterolactone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.[10][12][15] This is often accompanied by the induction of apoptosis (programmed cell death). Mechanistically, **enterolactone** can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as the cleaved form of Caspase-3.[15]

Enterolactone-Induced Apoptosis Pathway

Enterolactone's Anti-Angiogenic Effect

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Flaxseed Ingestion Alters Ratio of Enterolactone Enantiomers in Human Serum PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary flaxseed lignan extract lowers plasma cholesterol and glucose concentrations in hypercholesterolaemic subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcerp.org [bcerp.org]

Foundational & Exploratory

- 6. Flaxseed ingestion alters ratio of enterolactone enantiomers in human serum PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Explaining Interpersonal Variation in Plasma Enterolactone Concentrations in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterolactone has stronger effects than enterodiol on ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of enterolactone research].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190478#discovery-and-history-of-enterolactone-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com